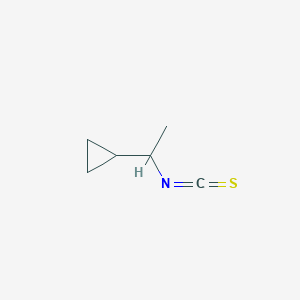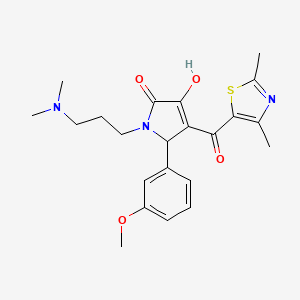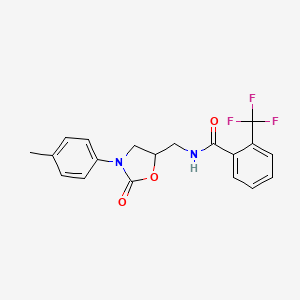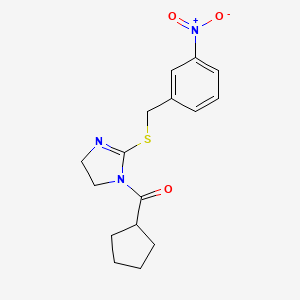
(1-Isothiocyanatoethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Isothiocyanatoethyl)cyclopropane” is an organic compound with the chemical formula C6H9NS . It has a molecular weight of 127.21 . The compound is also known as ITC-C-PRO.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9NS/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 127.21 .Scientific Research Applications
Conformational Restriction of Biologically Active Compounds
- Cyclopropane rings are used to restrict the conformation of biologically active compounds, thereby improving their activity and aiding in the investigation of bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Structural Element in Natural Compounds
- Cyclopropane serves as a basic structural element in a wide range of naturally occurring compounds, contributing to their bonding features and biological activities (Lebel, Marcoux, Molinaro, & Charette, 2003).
Intermolecular Vibrational Energy Transfer
- Studies on cyclopropane isomerization offer insights into the temperature dependence of vibrational energy transfer efficiency (Krongauz, Rabinovitch, & Linkaityte-Weiss, 1983).
Synthesis of Heterocycles
- Donor-acceptor cyclopropanes react with isothiocyanates and other compounds to synthesize five-membered heterocycles, demonstrating broad substrate scope and well-defined chemoselectivity (Goldberg, O'Connor, Craig, & Stoltz, 2012).
Biological Properties
- Cyclopropanes with simple functionalities exhibit a wide spectrum of biological properties, including enzyme inhibition and antimicrobial, antitumor, and antiviral activities (Salaün, 2000).
Synthesis of Natural Products
- Activated cyclopropanes are used as powerful building blocks in the synthesis of natural products, involving diverse processes like cyclopropanation–ring-opening–cyclization or ring expansion (Tang & Qin, 2012).
Role in Drug Molecules
- The cyclopropane ring, owing to its unique properties, plays a significant role in drug development, enhancing potency and reducing off-target effects (Talele, 2016).
Versatility in Organic Chemistry
- Cyclopropanes are utilized in various organic synthesis processes, demonstrating their versatility as synthetic intermediates (Avery, Taylor, & Tiekink, 2000).
Synthesis and Ring-Opening Polymerization
- Diisopropyl cyclopropane-1,1-dicarboxylate, a derivative of cyclopropane, undergoes ring-opening polymerization, demonstrating a living mechanism for the polymerization process (Penelle & Xie, 2000).
Mechanism of Action
Target of Action
It is known that cyclopropane derivatives can impose conformational rigidity on the molecules of physiologically active compounds .
Mode of Action
The cyclopropane fragment in the compound can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .
Pharmacokinetics
It is known that the cyclopropane fragment can increase the metabolic stability of the compound .
Future Directions
Cyclopropane structures, including “(1-Isothiocyanatoethyl)cyclopropane”, have been the object of interest in multiple investigations due to their prevalence in different natural products and their particular reactivity . Future research may focus on further exploring the properties and potential applications of these compounds.
Properties
IUPAC Name |
1-isothiocyanatoethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMNTRVXFPBRSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine dihydrochloride](/img/structure/B2368535.png)
![2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2368536.png)
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclohexan-1-ol](/img/structure/B2368538.png)



![N-[(Oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B2368543.png)
![Ethyl 2-amino-1-[2-[(2-chlorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2368546.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)

![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)
